molecular formula C25H20N4O5 B12019327 1-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate CAS No. 764653-43-2

1-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate

Cat. No.: B12019327
CAS No.: 764653-43-2
M. Wt: 456.4 g/mol
InChI Key: RIJACNHRVXHKGP-CCVNUDIWSA-N
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Description

1-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate is a complex organic compound that combines multiple functional groups, including pyrazine, hydrazone, naphthalene, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate typically involves a multi-step process:

    Formation of Pyrazine-2-carbonyl Hydrazone: This step involves the reaction of pyrazine-2-carboxylic acid with hydrazine hydrate to form pyrazine-2-carbonyl hydrazone.

    Condensation Reaction: The pyrazine-2-carbonyl hydrazone is then reacted with naphthaldehyde to form the hydrazonomethyl derivative.

    Esterification: Finally, the hydrazonomethyl derivative is esterified with 3,4-dimethoxybenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, particularly at the hydrazone and naphthalene moieties.

    Reduction: Reduction reactions can target the hydrazone group, converting it to the corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, particularly the naphthalene and benzoate moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are used under various conditions, often in the presence of catalysts or under acidic/basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce hydrazine derivatives.

Scientific Research Applications

1-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate has several scientific research applications:

    Medicinal Chemistry: The compound’s structural complexity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

    Materials Science: The compound’s unique properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 1-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The pyrazine and hydrazone moieties are particularly important for binding to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)naphthalen-2-yl 2,4-dichlorobenzoate
  • 1-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)naphthalen-2-yl 4-methoxybenzoate

Uniqueness

Compared to similar compounds, 1-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate is unique due to the presence of the 3,4-dimethoxybenzoate group, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance solubility and potentially improve binding affinity to biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

CAS No.

764653-43-2

Molecular Formula

C25H20N4O5

Molecular Weight

456.4 g/mol

IUPAC Name

[1-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C25H20N4O5/c1-32-22-10-8-17(13-23(22)33-2)25(31)34-21-9-7-16-5-3-4-6-18(16)19(21)14-28-29-24(30)20-15-26-11-12-27-20/h3-15H,1-2H3,(H,29,30)/b28-14+

InChI Key

RIJACNHRVXHKGP-CCVNUDIWSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C4=NC=CN=C4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4=NC=CN=C4)OC

Origin of Product

United States

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